

In Vitro Activity of Desfuroylceftiofur Against Veterinary Pathogens: A Technical Guide

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Compound of Interest

Compound Name: **Desfuroylceftiofur**

Cat. No.: **B1239554**

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Introduction

Ceftiofur, a third-generation cephalosporin, is a widely utilized antibiotic in veterinary medicine for the treatment of bacterial infections in various animal species. Upon administration, ceftiofur is rapidly metabolized to its primary active metabolite, **desfuroylceftiofur** (DXNL).[1] This metabolite, which retains the core β -lactam ring structure, is responsible for the majority of the antimicrobial activity observed in vivo.[2] Therefore, understanding the in vitro susceptibility of veterinary pathogens to **desfuroylceftiofur** is crucial for predicting clinical efficacy and establishing relevant breakpoints for antimicrobial susceptibility testing.

This technical guide provides a comprehensive overview of the in vitro activity of **desfuroylceftiofur** against a range of clinically significant veterinary pathogens. It includes a summary of available Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and a visual representation of the experimental workflow.

Data Presentation: In Vitro Susceptibility of Veterinary Pathogens to Desfuroylceftiofur

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of **desfuroylceftiofur** against various Gram-positive and Gram-negative veterinary pathogens. The data has been compiled from published research. It is important to note that the in vitro

activity of **desfuroylceftiofur** can differ from that of its parent compound, ceftiofur, particularly against certain Gram-positive bacteria.[3][4]

Pathogen Species	Isolate Origin/Type	No. of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)	Reference
Gram-Negative Bacteria						
Actinobacillus pleuropneumoniae	Veterinary Isolates	539 (combined)	N/A	N/A	MICs within 1 serial dilution of ceftiofur	[3][4]
Pasteurella spp.	Veterinary Isolates	539 (combined)	N/A	N/A	MICs within 1 serial dilution of ceftiofur	[3][4]
Haemophilus somnus	Veterinary Isolates	539 (combined)	N/A	N/A	MICs within 1 serial dilution of ceftiofur	[3][4]
Salmonella spp.	Veterinary Isolates	539 (combined)	N/A	N/A	MICs within 1 serial dilution of ceftiofur	[3][4]
Escherichia coli	Veterinary Isolates	539 (combined)	N/A	N/A	MICs within 1 serial dilution of ceftiofur	[3][4]

Gram-
Positive
Bacteria

Staphylococcus	Veterinary Isolates	N/A	N/A	4.0 - 8.0	N/A	[3][4]
Streptococcus suis	Veterinary Isolates	N/A	N/A	Within 1 dilution of ceftiofur	Individual strains 2-3 dilutions greater than ceftiofur	[3][4]
Bovine and Equine Streptococci	Veterinary Isolates	N/A	N/A	0.03	N/A	[3][4]

N/A: Data not available in the reviewed sources. Note: For many Gram-negative organisms, the MIC values for **desfuroylceftiofur** and ceftiofur are considered equivalent, with values typically falling within one serial dilution of each other.[3][4]

Experimental Protocols

The determination of in vitro susceptibility of veterinary pathogens to **desfuroylceftiofur** is predominantly performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of **desfuroylceftiofur** against veterinary bacterial isolates.

1. Preparation of Antimicrobial Stock Solution:

- A stock solution of **desfuroylceftiofur** is prepared by dissolving the pure powder in a suitable solvent to a known concentration.
- The stock solution is sterilized by filtration through a 0.22 μm membrane filter.
- Aliquots of the sterile stock solution are stored at an appropriate temperature (e.g., -70°C) until use.

2. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, several well-isolated colonies of the test bacterium are selected.
- The colonies are suspended in a sterile liquid medium (e.g., Mueller-Hinton Broth or saline) to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1×10^8 CFU/mL.
- The standardized bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

3. Preparation of Microtiter Plates:

- A 96-well microtiter plate is used for the assay.
- A serial two-fold dilution of the **desfuroylceftiofur** stock solution is prepared directly in the wells using cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing antimicrobial concentrations.
- A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing broth only) are included on each plate.

4. Inoculation and Incubation:

- Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
- The microtiter plates are sealed or covered and incubated at $35 \pm 2^\circ\text{C}$ for 16-20 hours under ambient atmospheric conditions. For fastidious organisms, specific incubation conditions

(e.g., increased CO₂) may be required as per CLSI guidelines.

5. Interpretation of Results:

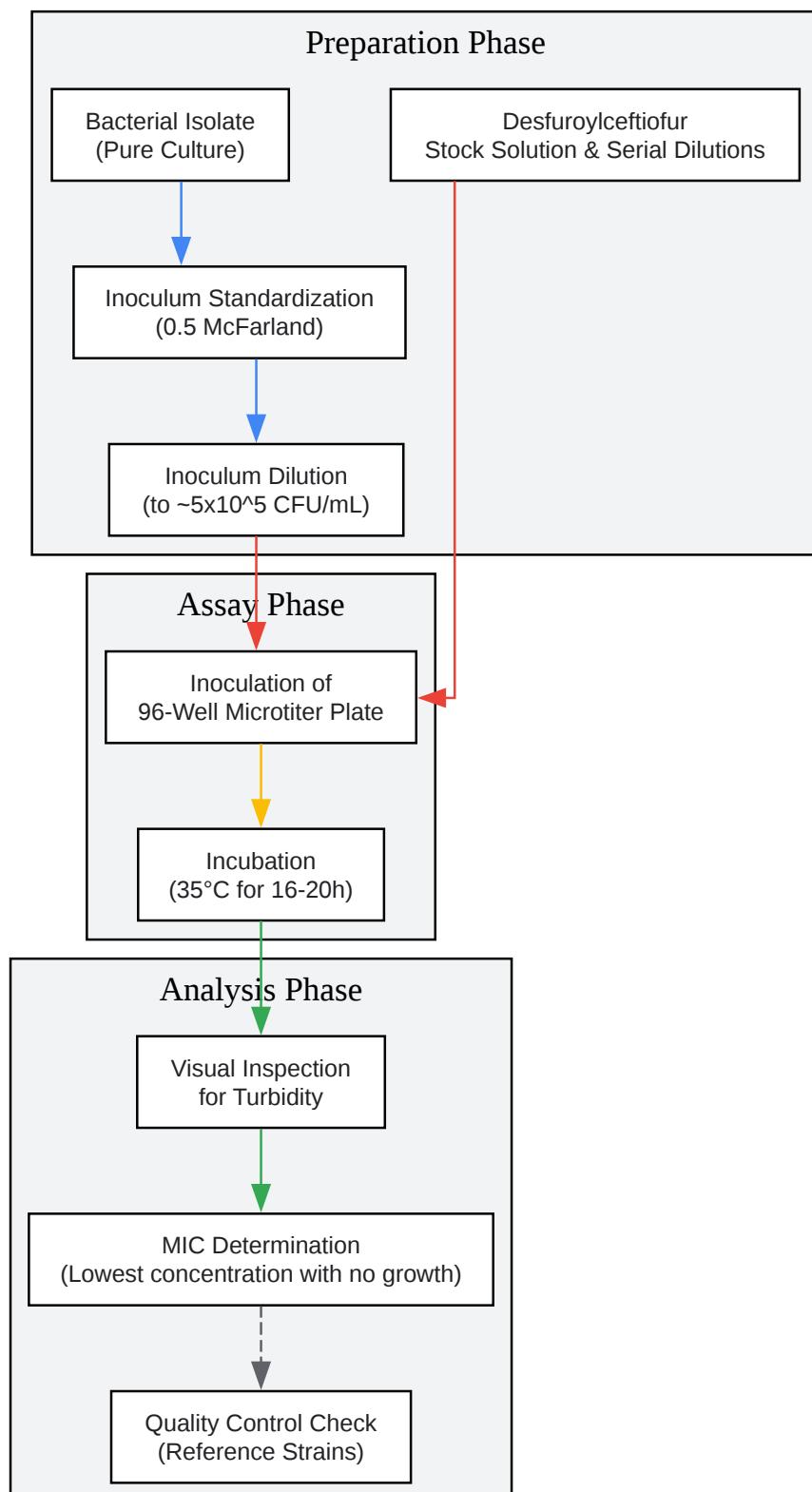
- Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of **desfuroylceftiofur** that completely inhibits the visible growth of the bacterium.

6. Quality Control:

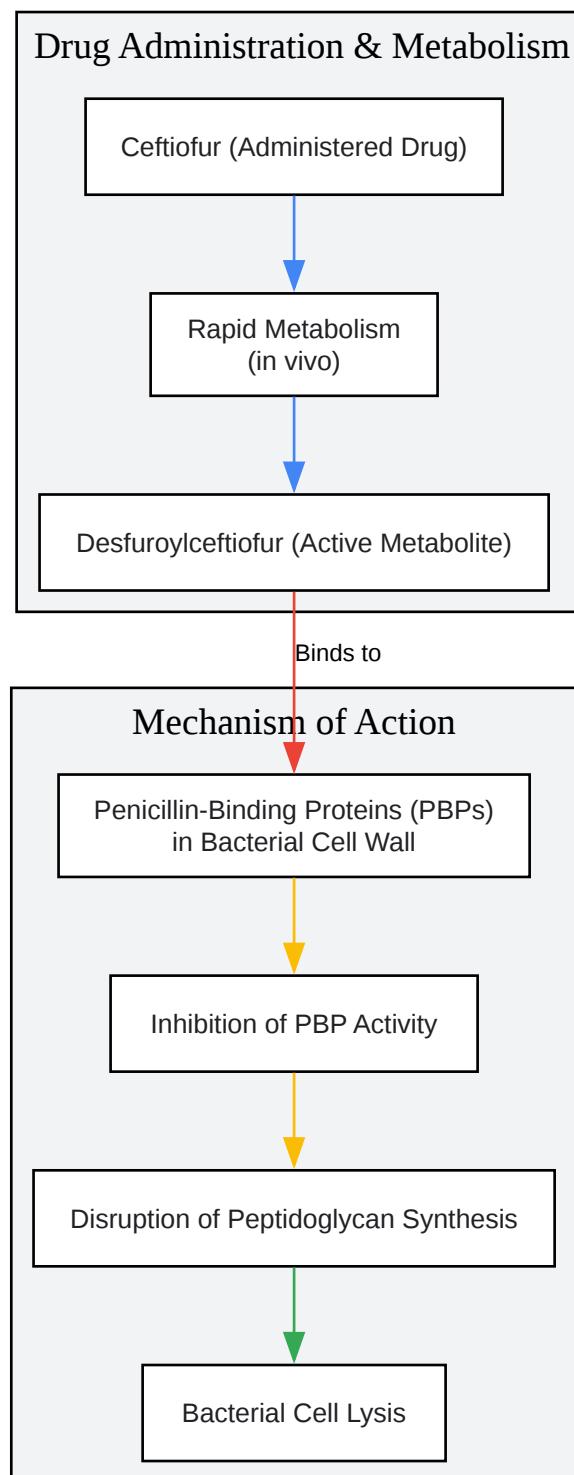
- Reference strains with known MIC values (e.g., *Staphylococcus aureus* ATCC 29213, *Escherichia coli* ATCC 25922) are tested concurrently to ensure the accuracy and reproducibility of the results.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks and workflows relevant to the in vitro testing of **desfuroylceftiofur**.

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Experimental Workflow for MIC Determination.

[Click to download full resolution via product page](#)**Metabolism and Mechanism of Action.**

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